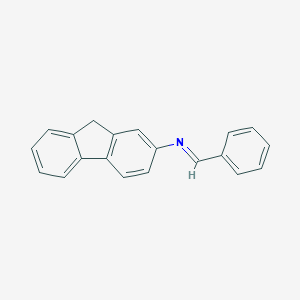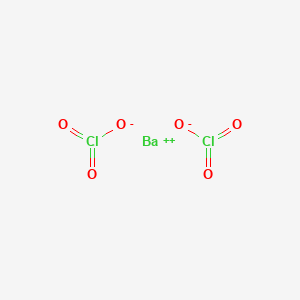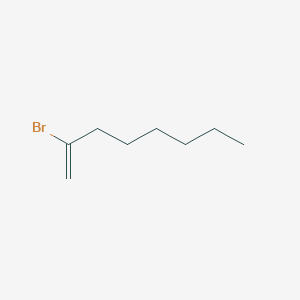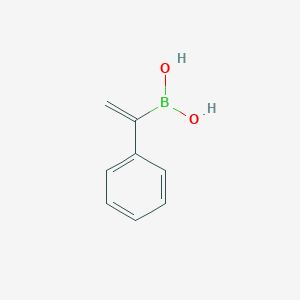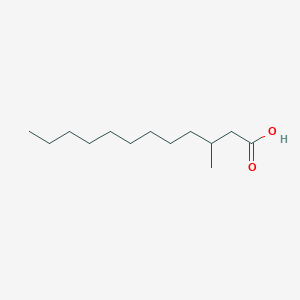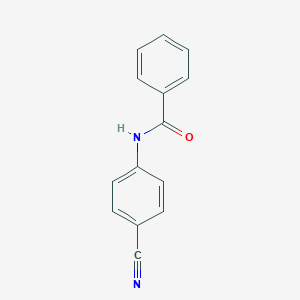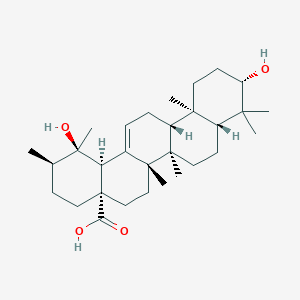
Pomolic acid
Overview
Description
It has a 30-carbon skeleton comprising five six-membered rings (A–E) with seven methyl groups and two hydroxyl groups . This compound was first isolated from the peels of apples and is commonly found in species of the families Rosaceae and Lamiaceae . Pomolic acid is known for its broad spectrum of pharmacological properties, including anti-cancer, antioxidant, antimicrobial, antiviral, antidiabetic, anti-inflammatory, and more .
Mechanism of Action
Target of Action
Pomolic acid (PA) is a pentacyclic triterpene that has been found to target the multidrug resistance associated protein 1 (MRP1) in glioblastoma cells . MRP1 is a protein that plays a significant role in multidrug resistance mechanisms present in tumor cells . PA also targets caspase-3 and caspase-9, which are crucial enzymes in the apoptosis pathway .
Mode of Action
PA interacts with its targets, leading to several changes in the cell. It decreases the viability of glioblastoma cells and induces apoptosis, a process of programmed cell death . This apoptosis is demonstrated by DNA fragmentation . PA also induces the uncoupling of mitochondrial membrane potential, which is a critical step in the intrinsic pathway of apoptosis . Furthermore, PA down-modulates the activity of MRP1, thereby inhibiting the migration of glioblastoma cells .
Biochemical Pathways
PA affects several biochemical pathways. It induces apoptosis in glioma cells through the inhibition of the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to the induction of apoptosis . PA also acts on the caspase pathway, activating caspase-3 and -9, which are key enzymes in the apoptosis process .
Pharmacokinetics
The pharmacokinetics of PA have been studied in rats. After oral administration, PA was rapidly absorbed into the blood, with a Tmax (time to reach maximum concentration) of 1.4-1.6 hours . In the sanguisorba officinalis extract group, the first peak of pa occurred at 05 hours and the second peak at 4-5 hours . PA was eliminated relatively slowly, with a half-life (t1/2) of 7.3-11 hours .
Result of Action
The action of PA results in several molecular and cellular effects. It reduces cell viability and induces cell death in glioblastoma cells . It also increases sub-G0/G1 accumulation, which is a marker of apoptosis . Furthermore, PA activates the caspase pathway, leading to the activation of caspase-3 and -9 . These enzymes play a crucial role in the execution-phase of cell apoptosis .
Action Environment
This suggests that PA can be effective in different environments, including in cells that have developed resistance to other drugs . This makes PA a potentially promising agent for the treatment of diseases like glioblastoma and acute myeloid leukemia , especially in the setting of drug resistance .
Biochemical Analysis
Biochemical Properties
Pomolic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition is significant in the context of cancer metastasis, as MMPs facilitate tumor cell invasion. Additionally, this compound interacts with caspases, a family of protease enzymes, to induce apoptosis in cancer cells .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis through the activation of caspase-3 and caspase-9, leading to programmed cell death . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors like NF-κB, which plays a role in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their function. For example, this compound inhibits the activity of topoisomerase I and II, enzymes involved in DNA replication and transcription . This inhibition leads to DNA damage and subsequent cell death. Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In vitro studies have demonstrated sustained apoptotic effects in cancer cells over several days of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm . These findings highlight the importance of dose optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism in the liver, where it is hydroxylated and conjugated with glucuronic acid . These metabolic transformations enhance its solubility and facilitate its excretion from the body. This compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which plays a role in drug efflux and multidrug resistance . This compound’s interaction with these transporters can influence its cellular accumulation and distribution. Additionally, binding proteins in the blood can affect its bioavailability and tissue distribution .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . Targeting signals and post-translational modifications, such as phosphorylation, may direct this compound to specific cellular compartments . This localization is crucial for its interaction with mitochondrial proteins and the induction of apoptosis.
Preparation Methods
Pomolic acid can be synthesized through various methods. One common method involves the reaction of benzoic acid with hydrogen peroxide, followed by acid-base neutralization to obtain the product . Industrial production methods often involve the extraction of this compound from natural sources such as apple peels and other plants in the Rosaceae and Lamiaceae families .
Chemical Reactions Analysis
Pomolic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Scientific Research Applications
Pomolic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Pomolic acid is similar to other pentacyclic triterpenoids such as asiatic acid, boswellic acid, corosolic acid, and ursolic acid . this compound is unique in its specific molecular structure and its potent inhibition of SUMO-specific protease 1 (SENP1) with an IC50 value of 5.1 μM . This specificity makes it particularly effective in certain therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and broad spectrum of pharmacological properties make it a valuable subject of study for developing new therapeutic agents and understanding complex biological processes.
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYPLSBNNGEIS-OPAXANQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930133 | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13849-91-7 | |
| Record name | Pomolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POMOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


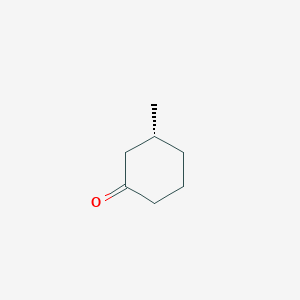
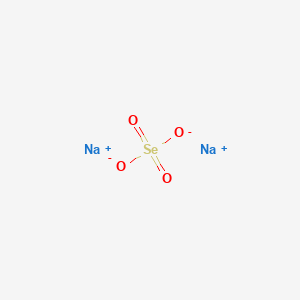
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
